molecular formula C11H19NO2 B3321963 tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1403865-40-6

tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No. B3321963
CAS RN: 1403865-40-6
M. Wt: 197.27 g/mol
InChI Key: VIKKZFMBPVZIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

This compound contains a total of 34 bonds, including 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 3 four-membered rings, and 1 (thio-) carbamate (aliphatic) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 197.27 g/mol.

Scientific Research Applications

Bioisosteres in Drug Design

BCPs are important bioisosteres of 1,4-disubstituted arenes, tert-butyl, and acetylenic groups that can impart physicochemical benefits on drug candidates . They have shown impressive results in this field as surrogates for these groups, imparting desirable properties such as membrane permeability, solubility, and metabolic stability .

Synthesis of Biologically-Relevant Targets

The synthesis of BCPs bearing carbon and halogen substituents under mild reaction conditions has been described . This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Intermediate in Drug Synthesis

This compound could potentially be used as an intermediate in the synthesis of certain drugs. For example, a similar compound, tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, is an important intermediate product in the synthesis of ceftolozane .

C–N Bond Construction

In connection with the ongoing development of novel protocols for the construction of C–N bonds, N-(5-pyrazolyl)imine derivatives have been synthesized through a solvent-free condensation reaction . This could potentially be applied to the synthesis of “tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate”.

Synthesis of Natural Product Derivatives

®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized from L-Serine . This suggests that “tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate” could potentially be used in the synthesis of natural product derivatives.

Strain-Releasing Reactions

Bicyclo[1.1.0]butanes are highly strained, allowing them to participate in a range of strain-releasing reactions . This could potentially be applied to “tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate”.

properties

IUPAC Name

tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9(2,3)14-8(13)12-11-5-10(4,6-11)7-11/h5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKKZFMBPVZIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140881
Record name Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1403865-40-6
Record name Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403865-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.